N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide
N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0718875
InChI:
InChI=1S/C19H21ClN2O4/c1-3-4-18(23)21-13-5-10-16(20)17(11-13)22-19(24)12-26-15-8-6-14(25-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula:
C19H21ClN2O4
Molecular Weight:
376.8 g/mol
N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide
CAS No.:
Cat. No.: VC0718875
Molecular Formula: C19H21ClN2O4
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN2O4 |
|---|---|
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | N-[4-chloro-3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]butanamide |
| Standard InChI | InChI=1S/C19H21ClN2O4/c1-3-4-18(23)21-13-5-10-16(20)17(11-13)22-19(24)12-26-15-8-6-14(25-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | SDDUMXIJHZOCLP-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator